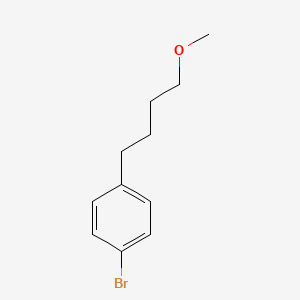

1-Bromo-4-(4-methoxybutyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-bromo-4-(4-methoxybutyl)benzene |

InChI |

InChI=1S/C11H15BrO/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |

InChI Key |

IVUCQFMRPOMERR-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 4 Methoxybutyl Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. google.comnih.gov For 1-bromo-4-(4-methoxybutyl)benzene, several logical disconnections can be proposed, leading to different synthetic pathways.

Key Disconnections for this compound:

C(aryl)-C(alkyl) Bond Disconnection: This is a common and powerful strategy. It severs the bond between the benzene (B151609) ring and the butyl side chain. This approach leads to two potential precursor sets:

A bromobenzene-derived nucleophile (or electrophile) and a (4-methoxybutyl) electrophile (or nucleophile). This route would typically employ cross-coupling reactions or Friedel-Crafts alkylation/acylation.

An anisole-derived nucleophile and a bromo-butyl electrophile.

C(aryl)-Br Bond Disconnection: This strategy involves introducing the bromine atom in the final step of the synthesis. The precursor would be (4-methoxybutyl)benzene (B14719818), which would undergo electrophilic aromatic substitution. youtube.com

C(alkyl)-O Bond Disconnection: This approach disconnects the methyl group from the butoxy chain, suggesting a late-stage ether formation from a 4-(4-bromophenyl)butan-1-ol (B1516967) precursor.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Approaches to Construct the Aromatic Ring System with Bromine Substitution

The formation of the 1-bromo-4-substituted benzene core is a critical phase in the synthesis. The choice of method depends on the timing of the bromine introduction relative to the side chain.

Regioselective Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. libretexts.org The bromination of a pre-existing (4-methoxybutyl)benzene precursor is a direct route to the target molecule.

The (4-methoxybutyl) group, due to the alkyl chain, is an activating group and an ortho, para-director. The ether oxygen further enhances the electron-donating nature, making the ring highly susceptible to electrophilic attack. aakash.ac.inlibretexts.org The bromination reaction, typically using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃), will yield a mixture of isomers. aakash.ac.inchegg.com

The reaction proceeds via a two-step mechanism:

The electrophile (Br⁺, generated from the Br₂-FeBr₃ complex) attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org

A base (like FeBr₄⁻) removes a proton from the carbon bearing the bromine, restoring aromaticity.

Due to steric hindrance from the side chain, the major product is expected to be the para-isomer, this compound, with the ortho-isomer formed as a minor product. libretexts.org The high reactivity of the substituted benzene may necessitate mild reaction conditions to prevent over-bromination. libretexts.orggoogle.com

Table 1: Regioselectivity in Electrophilic Bromination of Substituted Benzenes

| Substituent (C₆H₅-Y) | Directing Effect | Reactivity vs. Benzene | Major Product(s) | Reference |

|---|---|---|---|---|

| -OCH₃ (Anisole) | Ortho, Para | More Reactive | Para-bromoanisole | libretexts.orgaakash.ac.in |

| -CH₂CH₃ (Ethylbenzene) | Ortho, Para | More Reactive | Para, Ortho | youtube.com |

| -(CH₂)₃OCH₃ (Methoxybutyl) | Ortho, Para | More Reactive | Para (predicted major) | N/A |

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While highly effective for creating ortho-substituted products, this method is not the primary choice for synthesizing the para-isomer, this compound. It could, however, be employed to synthesize the corresponding ortho-isomer if desired.

Transition-Metal-Catalyzed Bromination of Aromatic Precursors

Modern synthetic chemistry offers transition-metal-catalyzed methods for C-H bond functionalization, including bromination. These reactions can offer high regioselectivity and functional group tolerance. A plausible route would involve the palladium-catalyzed bromination of a precursor like 4-(4-methoxybutyl)phenylboronic acid. While specific examples for this exact substrate are not prevalent, the general methodology is well-established for a wide range of arylboronic acids.

Introduction of the Methoxybutyl Side Chain

Attaching the four-carbon chain with its terminal methoxy (B1213986) group to the brominated aromatic ring is a key strategic step, achievable through several classic and modern reactions.

Alkylation Reactions (e.g., Friedel-Crafts Alkylation, Cross-Coupling Methods)

Friedel-Crafts Reaction

The Friedel-Crafts reaction is a classical method for forming C-C bonds on an aromatic ring. masterorganicchemistry.com

Friedel-Crafts Alkylation: This would involve the direct reaction of bromobenzene (B47551) with a suitable 4-methoxybutyl electrophile, such as 4-methoxybutyl chloride, in the presence of a Lewis acid like AlCl₃. However, this direct approach is fraught with challenges. The primary carbocation that would form from 4-methoxybutyl chloride is highly prone to rearrangement (hydride shifts), which would lead to a mixture of isomeric products rather than the desired linear butyl chain. youtube.com

Friedel-Crafts Acylation: A more reliable and widely used alternative is Friedel-Crafts acylation. This two-step sequence avoids carbocation rearrangements. khanacademy.org

Acylation: Bromobenzene is reacted with 4-methoxybutyryl chloride and a Lewis acid (e.g., AlCl₃). tcd.ieuni-siegen.de The electrophile is a resonance-stabilized acylium ion, which does not rearrange. The deactivating nature of the bromo substituent directs the incoming acyl group primarily to the para position, yielding 4-bromo-1-(4-methoxybutanoyl)benzene.

Reduction: The resulting ketone is then reduced to the desired methylene (B1212753) group. Standard methods for this transformation include the Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This sequence reliably produces the linear alkyl chain.

Cross-Coupling Methods

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C(sp²)-C(sp³) bond formation due to their high efficiency and functional group tolerance. Several named reactions are applicable here.

Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A potential route involves the reaction of the Grignard reagent formed from 4-bromoanisole (B123540) with a 1,4-dihalobutane. google.com However, controlling the second substitution on the butane (B89635) chain can be challenging. A more controlled approach would be to couple the Grignard reagent from 1-bromo-4-iodobenzene (B50087) with a (4-methoxybutyl)metal species.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance. A feasible synthesis would involve coupling a (4-methoxybutyl)zinc halide with 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene, where the difference in halogen reactivity can be exploited for selective coupling. nih.gov

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is one of the most versatile cross-coupling methods. wikipedia.orgnumberanalytics.comlibretexts.orgthermofisher.com A highly effective strategy would be the coupling of (4-methoxyphenyl)boronic acid with 1,4-dibromobutane. The reaction conditions can be tuned to favor monosubstitution, yielding the target molecule.

Table 2: Comparison of Cross-Coupling Methods for Side Chain Introduction

| Coupling Reaction | Organometallic Reagent | Aryl Halide | Key Advantages | Reference |

|---|---|---|---|---|

| Kumada | (4-Methoxybutyl)MgBr | 1,4-Dibromobenzene | High reactivity of Grignard reagents | wikipedia.orgorganic-chemistry.org |

| Negishi | (4-Methoxybutyl)ZnCl | 1-Bromo-4-iodobenzene | Excellent functional group tolerance | organic-chemistry.orgwikipedia.org |

| Suzuki | (4-Methoxyphenyl)boronic acid | 1-Bromo-4-chlorobutane | Stability and low toxicity of boronic acids | wikipedia.orglibretexts.org |

Ether Formation Methodologies (e.g., Williamson Ether Synthesis, Alcohol Alkylation)

The formation of the ether linkage in this compound is a critical step in its synthesis. Two primary methods for this transformation are the Williamson ether synthesis and alcohol alkylation.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this would typically involve the reaction of a metal alkoxide with a suitable alkyl halide. For instance, the sodium salt of 4-(4-bromophenyl)butan-1-ol could be reacted with a methylating agent like methyl iodide or dimethyl sulfate. The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophile displaces the halide from the methylating agent. To favor the desired reaction and minimize side reactions like elimination, a strong base such as sodium hydride (NaH) is often used to deprotonate the alcohol, and an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is employed.

Alcohol alkylation provides an alternative route. In this approach, an alcohol is treated with an alkylating agent in the presence of a catalyst. For the synthesis of the target molecule, 4-(4-bromophenyl)butan-1-ol could be reacted with methanol (B129727) in the presence of a strong acid catalyst. However, this method can be less efficient for this specific transformation due to the potential for side reactions and the need for harsh conditions.

A plausible synthetic route starting from 4-bromobenzaldehyde (B125591) involves its reaction with methyl orthoformate and p-toluenesulfonic acid in methanol to produce 1-bromo-4-(dimethoxymethyl)benzene. prepchem.com While this introduces a methoxy group, it is not the methoxybutyl moiety required. A more direct approach to the target compound would involve the etherification of a pre-existing butyl chain attached to the bromophenyl ring.

A key intermediate for the Williamson ether synthesis is 4-(4-bromophenyl)butan-1-ol. This can be synthesized through various routes, for example, by the Friedel-Crafts acylation of bromobenzene with succinic anhydride (B1165640), followed by reduction of the resulting keto acid. The subsequent etherification would then yield this compound.

| Method | Reactants | Reagents & Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | 4-(4-bromophenyl)butan-1-ol, Methyl iodide | NaH, THF | High yields, versatile | Requires strong base, sensitive to steric hindrance |

| Alcohol Alkylation | 4-(4-bromophenyl)butan-1-ol, Methanol | Strong acid catalyst (e.g., H₂SO₄) | Simpler reagents | Potential for side reactions, harsh conditions |

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis Example:

Step 1: Bromobenzene + Succinic anhydride (AlCl₃) → 4-(4-bromobenzoyl)butanoic acid

Step 2: 4-(4-bromobenzoyl)butanoic acid (Zn(Hg), HCl) → 4-(4-bromophenyl)butanoic acid

Step 3: 4-(4-bromophenyl)butanoic acid (LiAlH₄, THF) → 4-(4-bromophenyl)butan-1-ol

Step 4: 4-(4-bromophenyl)butan-1-ol + NaH, then CH₃I → this compound

Convergent Synthesis Example:

Fragment A Synthesis: 1,4-butanediol (B3395766) → 4-methoxybutan-1-ol (B94083) → 1-bromo-4-methoxybutane (B1268050)

Fragment B Synthesis: 1,4-dibromobenzene → 4-bromophenylmagnesium bromide

Coupling Step: 4-bromophenylmagnesium bromide + 1-bromo-4-methoxybutane (with a suitable catalyst) → this compound

| Synthesis Type | Starting Materials | Key Intermediates | Overall Yield | Efficiency |

| Linear | Bromobenzene, Succinic anhydride | 4-(4-bromobenzoyl)butanoic acid, 4-(4-bromophenyl)butan-1-ol | Generally lower | Less efficient for longer sequences |

| Convergent | 1,4-dibromobenzene, 1,4-butanediol | 4-bromophenylmagnesium bromide, 1-bromo-4-methoxybutane | Generally higher | More efficient, fewer steps in the main chain |

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. Key parameters that can be adjusted include temperature, reaction time, catalyst choice and loading, and solvent.

In the synthesis of this compound, several steps can be optimized. For instance, in a Friedel-Crafts acylation, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) and its stoichiometry can significantly impact the reaction's efficiency and selectivity. The reaction temperature also plays a critical role; lower temperatures can help to minimize side reactions.

For the etherification step via the Williamson synthesis, the choice of base and solvent is important. While sodium hydride is effective, other bases like potassium carbonate could be explored, potentially under phase-transfer catalysis conditions to improve efficiency. researchgate.net The reaction temperature and time should be carefully monitored to ensure complete reaction without decomposition of the product.

In coupling reactions, such as a hypothetical Kumada or Suzuki coupling in a convergent approach, the choice of catalyst (e.g., a palladium or nickel complex), ligands, and reaction conditions are paramount for achieving high yields.

| Reaction Step | Parameter to Optimize | Typical Range/Options | Effect on Yield/Purity |

| Friedel-Crafts Acylation | Catalyst, Temperature | AlCl₃, FeCl₃; -10 to 25 °C | Catalyst choice affects activity; lower temperature can improve selectivity. |

| Reduction (e.g., Clemmensen) | Reducing agent, Acid concentration | Zn(Hg), HCl; Wolff-Kishner (N₂H₄, KOH) | Choice of reducing agent depends on other functional groups present. |

| Williamson Ether Synthesis | Base, Solvent, Temperature | NaH, K₂CO₃; THF, DMF; 0 to 60 °C | Stronger base and polar aprotic solvent favor the reaction; temperature control prevents side reactions. |

| Grignard/Coupling Reaction | Catalyst, Ligands, Solvent | Pd(PPh₃)₄, NiCl₂(dppp); THF, Toluene | Catalyst and ligand choice are crucial for high coupling efficiency. |

Isolation and Purification Techniques for Organic Intermediates and the Target Compound

The isolation and purification of the intermediates and the final product, this compound, are essential to obtain a compound of high purity. A combination of techniques is typically employed.

After each reaction step, a standard work-up procedure is usually performed. This often involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layer is then washed with water, brine, and sometimes a dilute acid or base to remove unreacted reagents and byproducts. The solvent is subsequently removed under reduced pressure.

Chromatography is a powerful technique for separating the desired compound from impurities. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is commonly used for the purification of organic compounds. The polarity of the eluent is gradually increased to elute compounds with different polarities. For more challenging separations or for obtaining very high purity, High-Performance Liquid Chromatography (HPLC) can be employed. sielc.com Reverse-phase HPLC with a mobile phase of acetonitrile (B52724) and water is a common method for non-polar to moderately polar compounds. sielc.com

Distillation can be used to purify liquid products that are thermally stable. For a high-boiling compound like this compound, vacuum distillation would be necessary to lower the boiling point and prevent decomposition.

Crystallization is an effective method for purifying solid compounds. If any of the intermediates or the final product are crystalline solids, they can be purified by dissolving them in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals.

| Technique | Principle | Application in Synthesis | Typical Solvents/Conditions |

| Extraction | Partitioning between immiscible liquids | Initial work-up to separate the product from aqueous and inorganic impurities | Dichloromethane, Ethyl acetate (B1210297), Diethyl ether |

| Column Chromatography | Separation based on differential adsorption | Purification of intermediates and the final product from byproducts | Silica gel or alumina; Hexane/Ethyl acetate gradients |

| HPLC | High-resolution separation based on partitioning | Final purification for high-purity samples; analytical purity checks | C18 column; Acetonitrile/Water mobile phase sielc.com |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure | Purification of high-boiling liquid products | Pressures typically <10 mmHg |

| Crystallization | Formation of a pure solid from a solution | Purification of solid intermediates or final product | Ethanol, Methanol, Hexane, or mixtures |

Advanced Spectroscopic Elucidation of the Molecular Structure of 1 Bromo 4 4 Methoxybutyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), it is possible to deduce the complete chemical structure of a molecule like 1-Bromo-4-(4-methoxybutyl)benzene.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The aromatic region typically shows a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring ortho to the bromine atom (H-2, H-6) are expected to appear as a doublet, as are the protons ortho to the butyl group (H-3, H-5).

The aliphatic side chain presents several distinct signals. The benzylic protons (H-1') attached to the carbon adjacent to the aromatic ring are shifted downfield due to the ring's magnetic anisotropy. The protons on the carbon adjacent to the oxygen atom (H-4') are also downfield due to the electronegativity of the oxygen. The two central methylene (B1212753) groups (H-2' and H-3') appear as multiplets in the typical aliphatic region. The methoxy (B1213986) group protons (-OCH₃) are easily identified as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.42 | Doublet | 2H | H-2, H-6 |

| ~7.05 | Doublet | 2H | H-3, H-5 |

| ~3.38 | Triplet | 2H | H-4' |

| ~3.31 | Singlet | 3H | -OCH₃ |

| ~2.58 | Triplet | 2H | H-1' |

| ~1.65 | Multiplet | 2H | H-2' |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the aliphatic butyl chain and methoxy group.

The carbon atom attached to the bromine (C-1) is shielded, while the carbon attached to the butyl group (C-4) is also distinct. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) appear as two separate signals due to their symmetry. In the aliphatic region, the benzylic carbon (C-1'), the two central carbons (C-2', C-3'), the carbon bonded to oxygen (C-4'), and the methoxy carbon (-OCH₃) all have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~140.8 | C-4 |

| ~131.5 | C-3, C-5 |

| ~130.5 | C-2, C-6 |

| ~119.8 | C-1 |

| ~72.5 | C-4' |

| ~58.9 | -OCH₃ |

| ~34.8 | C-1' |

| ~30.9 | C-2' |

Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed. These techniques reveal correlations between nuclei, providing conclusive evidence of connectivity. youtube.comcolumbia.edusdsu.edu

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be crucial for confirming the sequence of the butyl chain. Key correlations would be observed between:

The aromatic protons H-2/H-6 and H-3/H-5.

The benzylic protons (H-1') and the adjacent methylene protons (H-2').

The H-2' protons and the H-3' protons.

The H-3' protons and the terminal methylene protons (H-4').

The HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei. columbia.eduemerypharma.com This powerful technique allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~7.42 ppm would show a correlation to the carbon signal at ~130.5 ppm, confirming the assignment of C-2/C-6 and H-2/H-6. Similarly, each methylene proton signal in the butyl chain would correlate to its corresponding carbon signal, solidifying the assignments made in the 1D spectra.

A correlation from the benzylic protons (H-1') to the aromatic carbons C-3, C-4, and C-5, confirming the attachment point of the butyl chain.

Correlations from the aromatic protons H-3/H-5 to the benzylic carbon C-1'.

A three-bond correlation from the methoxy protons (-OCH₃) to the C-4' carbon.

A correlation from the H-4' protons to the C-3' carbon.

These combined 1D and 2D NMR experiments provide a comprehensive and unambiguous elucidation of the molecular structure of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Information

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, providing crucial insights into its three-dimensional structure and preferred conformation in solution. For this compound, a NOESY experiment would reveal through-space correlations between protons that are close to each other (typically within 5 Å), irrespective of their through-bond connectivity.

The primary conformational flexibility in this compound lies in the rotation around the single bonds of the butyl chain. NOESY helps to understand the average conformation of this chain relative to the aromatic ring.

Expected NOESY Correlations:

Key correlations would be expected between the protons of the butyl chain and the aromatic protons. Specifically, the benzylic protons on the carbon adjacent to the benzene ring (H-1') would show NOE cross-peaks with the ortho-aromatic protons (H-2 and H-6). Furthermore, protons along the alkyl chain would exhibit correlations with their neighbors, confirming the chain's sequence and providing information about its folding. For instance, the protons at C-1' would show correlations with those at C-2', and the methoxy protons (-OCH₃) would show a strong correlation with the protons on the adjacent methylene group (H-4').

The presence and intensity of these cross-peaks allow for the construction of a model of the molecule's predominant conformation in solution.

| Protons (Position) | Expected Correlating Protons (Position) | Implied Spatial Proximity |

| Aromatic (H-2, H-6) | Butyl Chain (H-1') | Proximity of the start of the alkyl chain to the aromatic ring. |

| Butyl Chain (H-1') | Butyl Chain (H-2') | Sequential connectivity along the alkyl chain. |

| Butyl Chain (H-2') | Butyl Chain (H-3') | Sequential connectivity along the alkyl chain. |

| Butyl Chain (H-3') | Butyl Chain (H-4') | Sequential connectivity along the alkyl chain. |

| Butyl Chain (H-4') | Methoxy (-OCH₃) | Proximity of the methoxy group to the end of the alkyl chain. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places), which allows for the unambiguous determination of a molecular formula.

For this compound, the molecular formula is C₁₁H₁₅BrO. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a characteristic signature for a molecule containing a single bromine atom.

HRMS would provide the exact mass of the monoisotopic molecular ion, allowing for confident confirmation of the chemical formula.

| Parameter | Theoretical Value | Information Provided |

| Molecular Formula | C₁₁H₁₅BrO | - |

| Exact Mass (for ⁷⁹Br isotope) | 242.0306 Da | Confirms the elemental composition. |

| Exact Mass (for ⁸¹Br isotope) | 244.0286 Da | Confirms the elemental composition and presence of bromine. |

| Isotopic Pattern | [M]⁺ and [M+2]⁺ in ~1:1 ratio | Confirms the presence of one bromine atom. |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

The key functional groups are the substituted benzene ring, the alkyl C-H bonds, the C-O ether linkage, and the C-Br bond. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butyl chain appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce signals in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether group is expected to show a strong absorption, and the C-Br stretching vibration appears at lower wavenumbers.

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Alkyl Chain | C-H stretch | 2960 - 2850 |

| Ether | C-O stretch | 1250 - 1050 |

| Aryl Halide | C-Br stretch | 600 - 500 |

Advanced Chromatographic-Spectroscopic Coupling Techniques

Hyphenated chromatographic-spectroscopic techniques are vital for the analysis of complex mixtures, allowing for the separation of components followed by their immediate identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector.

The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be used to identify the compound by comparison to spectral libraries or by interpretation of the fragmentation pattern. This technique is highly effective for assessing the purity of the main compound and for identifying and quantifying any volatile impurities, such as starting materials or by-products from its synthesis. A common fragmentation would be the benzylic cleavage, leading to a prominent ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurity Analysis

For compounds that are not suitable for GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is used. researchgate.net This technique separates components in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. researchgate.net

For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724), would be effective. sielc.com As components elute, they are ionized using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically keeps the molecular ion intact. LC-MS is particularly useful for detecting non-volatile impurities, such as oligomers, degradation products, or polar contaminants that would not be observed by GC-MS. researchgate.net The characteristic bromine isotope pattern in the mass spectrum of any bromine-containing impurities would aid in their identification. researchgate.net

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a sophisticated hyphenated technique that combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR spectroscopy. nih.gov It allows for obtaining detailed NMR spectra of individual components within a mixture as they elute from the HPLC column, without the need for prior isolation. nih.gov

This is particularly valuable for the analysis of complex mixtures containing isomers or unknown impurities. nih.gov For a sample of this compound, HPLC-NMR could be used to separate and identify a structurally similar impurity. After separation on the HPLC column, the eluent flows through a specialized NMR flow cell, and NMR spectra (e.g., ¹H, COSY, or even HSQC) are acquired for each chromatographic peak. A more advanced setup, HPLC-SPE-NMR, involves trapping each separated peak on a solid-phase extraction (SPE) cartridge, which is then dried and eluted with a deuterated solvent directly into the NMR spectrometer, improving sensitivity and avoiding solvent suppression issues. nih.gov

X-ray Crystallography for Solid-State Structural Conformation

To date, a specific crystal structure of this compound has not been reported in the crystallographic literature. However, analysis of the crystal structures of closely related compounds can provide valuable insights into the likely solid-state conformation of this molecule.

For instance, the crystal structure of other 1,4-disubstituted benzene derivatives often reveals a planar or near-planar conformation of the benzene ring. The substituents, in this case, the bromine atom and the 4-methoxybutyl chain, would extend from this plane. The conformation of the flexible 4-methoxybutyl chain in the solid state would be influenced by intermolecular interactions, such as van der Waals forces and potentially weak hydrogen bonds involving the methoxy group's oxygen atom.

Until experimental X-ray diffraction data for this compound becomes available, these predictions based on analogous structures provide a scientifically grounded hypothesis for its solid-state conformation.

Computational Chemistry Investigations of 1 Bromo 4 4 Methoxybutyl Benzene

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-bromo-4-(4-methoxybutyl)benzene, DFT calculations, often using hybrid functionals such as B3LYP, are well-suited to determine its ground-state geometry and electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of confidence. For instance, in a study on the related molecule 3-bromoanisole (B1666278), DFT calculations at the LSDA/6-311G(d,p) level were found to be more reliable than Hartree-Fock methods for vibrational analysis. nih.gov Similar accuracy would be expected for the geometric parameters of this compound.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. This process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more refined description of electron correlation, which is important for accurately predicting the subtle electronic effects within the molecule. While computationally demanding for a molecule of this size, ab initio calculations can serve as a benchmark for validating the results obtained from more cost-effective DFT methods. nih.gov These methods are particularly valuable for studying systems where electron correlation plays a critical role, such as in the determination of interaction energies or reaction barriers.

Conformational Analysis and Energy Minima Identification

Computational methods can systematically explore the conformational space of the molecule. This is often achieved by rotating the rotatable bonds (the C-C and C-O bonds in the butyl chain) and calculating the energy of each resulting conformation. The results of such a scan reveal the potential energy surface, highlighting the low-energy conformers (energy minima) and the energy barriers between them (transition states). For similar aromatic ethers, studies have shown that the orientation of the alkoxy group relative to the benzene (B151609) ring is a key determinant of conformational preference. rsc.orgrsc.org For this compound, the interactions between the methoxy (B1213986) group, the butyl chain, and the benzene ring will dictate the preferred conformations.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can provide reasonable predictions of ¹H and ¹³C NMR chemical shifts. wisc.edu This is typically done by first optimizing the molecular geometry and then performing an NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts of protons on the benzene ring are influenced by the electron-donating or -withdrawing nature of the substituents. wisc.edulibretexts.org The bromine atom is an electron-withdrawing group, while the 4-methoxybutyl group is generally electron-donating. These opposing effects will influence the chemical shifts of the aromatic protons. For disubstituted benzenes, the substitution pattern (ortho, meta, or para) has a distinct effect on the NMR spectrum. youtube.com In the case of this compound (a para-substituted benzene), one would expect to see a simplified pattern in the aromatic region of the ¹H NMR spectrum, likely two doublets. youtube.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with good accuracy. nih.gov By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=C ring stretching, or C-Br stretching. A computational study on 3-bromoanisole demonstrated good agreement between the calculated and experimental FT-IR and FT-Raman spectra. nih.gov

| Predicted Spectroscopic Data (Illustrative) | |

| Parameter | Predicted Value Range |

| ¹H NMR Aromatic Protons (ppm) | 6.5 - 8.0 |

| ¹³C NMR Aromatic Carbons (ppm) | 120 - 150 |

| C-Br Stretch (cm⁻¹) | ~500 - 600 |

| C-O-C Stretch (cm⁻¹) | ~1000 - 1300 |

Molecular Orbital Analysis and Electronic Properties Mapping

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. youtube.com

HOMO and LUMO: The energy and spatial distribution of the HOMO and LUMO, often referred to as the frontier molecular orbitals, are key indicators of a molecule's reactivity. youtube.com The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group. The LUMO is likely to have significant contributions from the antibonding orbitals associated with the C-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It shows regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. For this compound, the MEP would likely show negative potential around the oxygen and bromine atoms due to their high electronegativity, and a more positive potential around the hydrogen atoms.

Computational Studies on Reaction Pathways and Transition States Involving the Compound

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and the structure of transition states.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational dynamics, intermolecular interactions, and transport properties. In the absence of direct experimental studies on the dynamic nature of this compound, MD simulations offer a robust theoretical framework to predict its behavior in various environments.

This section outlines a hypothetical, yet scientifically grounded, molecular dynamics study of this compound. The simulation protocols and expected outcomes are based on established methodologies for similar aromatic and aliphatic compounds.

Methodology

A representative MD simulation of this compound would be conducted using a classical force field, such as CHARMM or OPLS (Optimized Potentials for Liquid Simulations), which are well-parameterized for organic molecules, including aromatic systems, ethers, and alkyl halides.

The simulation would commence by constructing a cubic simulation box containing a single this compound molecule solvated by a chosen solvent, for instance, water or a non-polar solvent like hexane (B92381), to investigate its behavior in different chemical environments. The system would be neutralized and ionized to a standard concentration by adding counter-ions if necessary.

The system would then undergo a series of energy minimization steps to relax any steric clashes, followed by a gradual heating phase to bring the system to the desired temperature (e.g., 298 K or 310 K). Subsequently, an equilibration phase under constant temperature and pressure (NPT ensemble) would be performed to allow the system to reach a stable density. Finally, a production run, typically on the order of hundreds of nanoseconds, would be carried out to collect trajectory data for analysis.

Research Findings

The analysis of the MD simulation trajectories would focus on several key aspects of the dynamic behavior of this compound.

Conformational Dynamics of the Methoxybutyl Chain

τ1 (Car-Car-Cα-Cβ): Defines the orientation of the butyl chain relative to the benzene ring.

τ2 (Cα-Cβ-Cγ-Cδ): Describes the gauche and anti conformations within the butyl chain.

τ3 (Cβ-Cγ-Cδ-O): Governs the position of the ether oxygen.

τ4 (Cγ-Cδ-O-CMe): Defines the orientation of the terminal methyl group.

The simulations would likely reveal that while the rotation around the Car-Cα bond (τ1) is relatively hindered due to the steric bulk of the benzene ring, the other dihedral angles of the butyl chain would exhibit significant flexibility, rapidly interconverting between different staggered conformations. The relative populations of gauche and anti conformers would be quantified to determine the most stable conformations of the side chain.

Table 1: Hypothetical Dihedral Angle Distribution for the Methoxybutyl Chain of this compound in a Non-Polar Solvent

| Dihedral Angle | Predominant Conformations (°) | Population (%) |

| τ1 (Car-Car-Cα-Cβ) | ±90 | 85 |

| 0, 180 | 15 | |

| τ2 (Cα-Cβ-Cγ-Cδ) | 180 (anti) | 65 |

| ±60 (gauche) | 35 | |

| τ3 (Cβ-Cγ-Cδ-O) | 180 (anti) | 70 |

| ±60 (gauche) | 30 | |

| τ4 (Cγ-Cδ-O-CMe) | 180 (anti) | 95 |

| ±60 (gauche) | 5 |

Intermolecular Interactions

The nature of the interactions between this compound and its surrounding environment is crucial for understanding its solubility and transport properties. Radial distribution functions (RDFs) would be calculated to determine the probability of finding solvent molecules or other solute molecules at a certain distance from specific atoms or functional groups of the target molecule.

In an aqueous environment, the RDFs would likely show a high probability of finding water molecules in close proximity to the methoxy group's oxygen atom, indicating hydrogen bond formation. Conversely, the benzene ring and the alkyl chain would exhibit hydrophobic interactions, characterized by a well-defined first solvation shell of water molecules with specific orientations. The bromine atom, being a weak hydrogen bond acceptor, would show less structured interactions with water.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Positions for this compound in Water

| Atom/Group Pair | First Peak Position (Å) | Interpretation |

| Methoxy Oxygen - Water Hydrogen | 1.8 - 2.0 | Hydrogen bonding |

| Benzene Ring Center - Water Oxygen | 3.5 - 3.8 | Hydrophobic hydration |

| Bromine - Water Oxygen | 3.2 - 3.5 | Weak electrostatic interaction |

Transport Properties

Table 3: Hypothetical Diffusion Coefficients for this compound at 298 K

| Solvent | Predicted Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Water | 0.8 - 1.2 |

| Hexane | 2.5 - 3.5 |

Reactivity and Mechanistic Studies of 1 Bromo 4 4 Methoxybutyl Benzene

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 1-Bromo-4-(4-methoxybutyl)benzene represents a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, specific experimental data, including optimized reaction conditions, catalyst systems, and yields for this particular substrate, are not available in the current body of scientific literature. The following sections outline the general principles of these reactions and what could be anticipated for this compound based on established mechanistic understanding.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction would involve its coupling with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The general catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base (e.g., Na₂CO₃, K₃PO₄), and solvent would be critical in optimizing the reaction, but specific data for this substrate is not documented.

Heck Reaction for Alkene Arylation

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the case of this compound, it would be expected to react with various alkenes in the presence of a palladium catalyst and a base. The reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the arylated alkene product and regenerate the catalyst. Factors such as the electronic nature of the alkene and the steric hindrance around the coupling partners would influence the reaction's efficiency and regioselectivity. However, no studies have been published detailing these parameters for this compound.

Sonogashira Coupling for Alkyne Arylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. For this compound, this would provide a direct route to substituted alkynes. The widely accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. While this reaction is broadly applicable, specific conditions and yields for the coupling of this compound with various alkynes have not been reported.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. This palladium-catalyzed reaction would allow for the introduction of a nitrogen-containing substituent onto the phenyl ring of this compound. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by the formation of a palladium-amido complex and subsequent reductive elimination. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with different ligands being optimal for different amine substrates. There is currently no literature available on the application of this reaction to this compound.

Kumada and Negishi Couplings

The Kumada and Negishi couplings offer alternative methods for carbon-carbon bond formation using Grignard reagents (Kumada) or organozinc reagents (Negishi) as the nucleophilic partner. These reactions are known for their high reactivity and ability to form bonds with a wide range of organic groups. For this compound, these couplings would provide pathways to various alkyl-, vinyl-, or aryl-substituted derivatives. As with the other cross-coupling reactions, no specific studies or protocols have been published for the application of Kumada or Negishi couplings to this particular substrate.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a three-component reaction involving an aryl halide, carbon monoxide, and an amine to form an amide. This reaction would offer a direct method for the synthesis of amide derivatives of this compound. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the insertion of carbon monoxide and subsequent nucleophilic attack by the amine to yield the final amide product. Despite the synthetic utility of this transformation, there are no documented examples of its application to this compound in the scientific literature.

Radical Reactions Involving Aryl Bromides

The carbon-bromine bond in this compound is a key site for radical reactions. The generation of an aryl radical opens up a variety of synthetic possibilities.

Generation of Aryl Radicals from this compound

Aryl radicals can be generated from aryl bromides through several methods. chemistrysteps.comnih.gov These methods typically involve single-electron transfer (SET) to the aryl bromide, leading to the cleavage of the C-Br bond. Common reagents and conditions for this transformation on analogous aryl bromides are summarized in the table below. The ease of reduction of aryl halides follows the trend I > Br > Cl, making aryl bromides suitable substrates for radical formation. nih.gov

Table 1: Typical Conditions for Aryl Radical Generation from Aryl Bromides

| Reagent/Method | Catalyst/Initiator | General Conditions |

| Tri-n-butyltin hydride (Bu₃SnH) | Azobisisobutyronitrile (AIBN) | Thermal initiation |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Visible light irradiation |

| Electrochemical Reduction | --- | Applied potential |

| Transition Metal Reductants | --- | Stoichiometric metal salts |

The aryl radical derived from this compound would be the 4-(4-methoxybutyl)phenyl radical. The formation of this radical is a key step that allows for subsequent carbon-carbon or carbon-heteroatom bond formations.

Radical Addition and Cyclization Pathways

Once generated, the 4-(4-methoxybutyl)phenyl radical can participate in various reactions. One important pathway is its addition to unsaturated systems like alkenes and alkynes. nih.gov Intramolecular radical cyclization is also a possibility if an appropriate radical acceptor is present within the molecule. For this compound itself, intermolecular addition reactions are more likely in the presence of a suitable trapping agent.

In a hypothetical scenario where the methoxybutyl side chain contains a site of unsaturation, an intramolecular cyclization could occur. For instance, if the side chain were a butenyl ether, the aryl radical could add to the double bond, leading to the formation of a new ring system. Such radical cyclizations are powerful tools in the synthesis of complex cyclic molecules. rsc.org

Reactions of the Methoxybutyl Side Chain

The methoxybutyl side chain possesses two main sites of reactivity: the ether linkage and the alkyl chain.

Cleavage of the Ether Linkage

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The cleavage of the ether in this compound would likely proceed via an S_N_2 mechanism, given that the carbon atoms attached to the ether oxygen are primary and secondary.

The reaction would be initiated by the protonation of the ether oxygen, followed by the nucleophilic attack of the bromide or iodide ion. Attack at the less sterically hindered methyl group would yield 4-(4-bromobutyl)bromobenzene and methanol (B129727). Conversely, attack at the butyl chain would produce 1-bromo-4-(4-hydroxybutyl)benzene and methyl bromide. The regioselectivity would depend on the specific reaction conditions.

Table 2: Predicted Products of Ether Cleavage of this compound

| Reagent | Predicted Major Products |

| Excess HBr | 4-(4-bromobutyl)bromobenzene and Methanol |

| Excess HI | 4-(4-iodobutyl)bromobenzene and Methanol |

Functionalization of the Alkyl Chain (e.g., Oxidation, Halogenation)

The alkyl chain of the methoxybutyl group can also undergo functionalization.

Oxidation: The benzylic position (the carbon atom of the butyl chain attached to the benzene (B151609) ring) is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. libretexts.org In the case of this compound, this would lead to the cleavage of the butyl chain and the formation of 4-bromobenzoic acid. libretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom.

Halogenation: Free-radical halogenation can selectively occur at the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) would be expected to introduce a bromine atom at the benzylic carbon, yielding 1-bromo-4-(1-bromo-4-methoxybutyl)benzene. libretexts.org

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies for this compound have been found, the mechanisms of the key transformations discussed above are well-established for analogous compounds.

Aryl Radical Formation: The mechanism of aryl radical formation from aryl bromides via single-electron transfer is a fundamental process in radical chemistry. nih.gov Photoredox catalysis, for example, involves the excitation of a photocatalyst, which then transfers an electron to the aryl bromide, causing it to fragment into an aryl radical and a bromide anion. nih.gov

Ether Cleavage: The mechanism for acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com This is followed by either an S_N_1 or S_N_2 attack by a nucleophile. For this compound, an S_N_2 pathway is anticipated due to the primary and secondary nature of the carbons attached to the ether oxygen. chemistrysteps.com

Benzylic Halogenation: The mechanism of benzylic bromination with NBS proceeds through a radical chain reaction. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentrations from NBS) to form the product and regenerate a bromine radical, continuing the chain. libretexts.org

Kinetic Studies and Determination of Rate-Determining Steps

The reactivity of this compound is primarily centered around the carbon-bromine (C-Br) bond, which is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. Kinetic studies of such reactions involving analogous aryl bromides are instrumental in elucidating their mechanisms and identifying the rate-determining step (RDS).

Rate = k[Aryl Bromide][Pd Catalyst]

The 4-(4-methoxybutyl) substituent on the benzene ring is an electron-donating group (EDG) through induction and weak hyperconjugation. This substituent increases the electron density on the aromatic ring, which can influence the rate of oxidative addition. Compared to unsubstituted bromobenzene (B47551), the electron-donating nature of the alkyl group can slightly hinder the oxidative addition step, which is favored by electron-withdrawing groups. However, this effect is generally modest for alkyl groups. The methoxy (B1213986) group within the butyl chain is too distant to exert a significant electronic effect on the aromatic ring itself.

Kinetic studies under synthetically relevant conditions for the amination of bromobenzene have revealed complex behavior, including induction periods due to slow catalyst activation. nih.gov Such studies often show a positive-order dependence on the concentration of the aryl bromide and the amine, but a zero-order dependence on the base, suggesting the base is not involved in the rate-determining step. nih.gov

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

This interactive table presents hypothetical kinetic data for the reaction of various para-substituted bromobenzenes with phenylboronic acid, illustrating the influence of the substituent on the initial reaction rate. The data is conceptual and based on established electronic effects of substituents in similar reactions.

| Substituent (Y) in p-Br-C₆H₄-Y | Electronic Effect | Expected Relative Initial Rate (k_rel) | Postulated Rate-Determining Step |

| -NO₂ | Strong Electron-Withdrawing | ~5.0 | Oxidative Addition |

| -H | Neutral | 1.0 | Oxidative Addition |

| -CH₃ | Weak Electron-Donating | ~0.8 | Oxidative Addition |

| -CH₂CH₂CH₂CH₂OCH₃ | Weak Electron-Donating | ~0.7 | Oxidative Addition |

| -OCH₃ | Strong Electron-Donating | ~0.2 | Oxidative Addition / Transmetalation |

Note: Data is illustrative. The rate is influenced by the specific catalyst, ligands, and reaction conditions.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by identifying bond-breaking and bond-forming events in the rate-determining step. nist.gov This is achieved by measuring the difference in reaction rates between a molecule with a normal isotopic composition and one where a specific atom has been replaced by a heavier isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen). nih.govnih.gov

For reactions involving this compound, a primary ¹³C KIE at the C-1 position (the carbon atom bonded to bromine) would provide strong evidence for the C-Br bond being cleaved in the rate-determining step. If oxidative addition is the RDS, a normal KIE (k₁₂/k₁₃ > 1) is expected. Studies on the Suzuki-Miyaura reaction of other aryl bromides have shown a KIE for the carbon attached to bromine (KIE_C–Br) of approximately 1.020. nih.gov This value is consistent with theoretical calculations for oxidative addition to a monoligated palladium complex, confirming that this step is indeed rate-limiting under those conditions. nih.gov

Conversely, if the KIE_C–Br were close to unity (k₁₂/k₁₃ ≈ 1), it would imply that the C-Br bond is not significantly altered in the RDS. This might occur if another step, such as transmetalation or reductive elimination, were the slow step in the catalytic cycle. For instance, in the Suzuki-Miyaura reaction of some aryl iodides, a near-unity KIE was observed, suggesting that oxidative addition was not the first irreversible step. nih.gov

Secondary isotope effects, where an isotopic substitution is made at a position other than the bond being broken, can also provide mechanistic insights. nih.gov For example, deuteration of the butyl chain in this compound could reveal information about steric interactions or hyperconjugation in the transition state, though these effects are generally much smaller than primary KIEs.

Table 2: Expected Kinetic Isotope Effects (KIE) for Different Rate-Determining Steps in a Cross-Coupling Reaction of this compound

This table outlines the theoretically expected KIE values for the isotopic substitution of the C-1 carbon in this compound, corresponding to different possible rate-determining steps in a palladium-catalyzed cross-coupling reaction.

| Rate-Determining Step | Bond(s) Broken/Formed in RDS | Expected ¹³C KIE at C-1 (k₁₂/k₁₃) | Interpretation |

| Oxidative Addition | C-Br bond broken | > 1.02 | C-Br bond cleavage is part of the RDS |

| Transmetalation | C-Pd bond intact, new C-C bond forms | ≈ 1.00 | C-Br bond cleavage occurs before the RDS |

| Reductive Elimination | New C-C bond formed from Pd-C bonds | ≈ 1.00 | C-Br bond cleavage occurs before the RDS |

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

The success of reactions involving this compound, particularly in the context of C-C, C-N, or C-O bond formation, is critically dependent on the choice of catalyst and, most importantly, the ligands coordinated to the metal center. organic-chemistry.org In palladium-catalyzed cross-coupling, ligands play a multifaceted role by influencing the catalyst's stability, solubility, and reactivity.

Catalysts: Palladium complexes are the most common catalysts for activating the C-Br bond. Precursors like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are frequently used. The active catalyst is typically a low-coordinate Pd(0) species generated in situ. nih.gov Copper-based catalysts have also been employed for certain reactions, such as etherifications. researchgate.net

Ligands: The ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are arguably the most critical component for tuning reactivity.

Electron-Donating Ligands: Ligands that are strong electron donors (e.g., trialkylphosphines like P(t-Bu)₃) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-limiting for aryl bromides. nih.gov

Steric Bulk: Bulky ligands promote the formation of low-coordinate, highly reactive monoligated Pd(0) species (PdL). This steric hindrance can also accelerate the final reductive elimination step, preventing catalyst decomposition and increasing turnover numbers. nih.gov

The choice of ligand can dramatically alter the outcome of a reaction. For instance, in the Sonogashira coupling of aryl bromides, the optimal phosphine ligand is determined by the steric properties of both the aryl bromide and the alkyne coupling partner. nih.gov Similarly, for the synthesis of alkyl aryl ethers from aryl bromides, specific biaryl phosphine ligands have been developed to achieve high yields, even with less reactive aryl chlorides. organic-chemistry.org

Table 3: Influence of Ligand Type on a Hypothetical Suzuki-Miyaura Coupling of this compound

This table provides a conceptual overview of how different common ligands could be expected to perform in a Suzuki-Miyaura coupling reaction with this compound, highlighting the trade-offs between reactivity and stability.

| Ligand | Ligand Class | Key Characteristics | Expected Outcome |

| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Moderately bulky, less electron-donating | Standard, reliable but may require higher temperatures/catalyst loading. |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate Phosphine | Very bulky, strongly electron-donating | High reactivity, fast oxidative addition, suitable for challenging couplings. |

| XPhos | Biaryl Phosphine | Bulky, electron-rich | Excellent for a broad range of substrates, often providing high yields under mild conditions. |

| IPr (an NHC) | N-Heterocyclic Carbene | Strong σ-donor, sterically demanding | Forms very stable Pd complexes, often showing high catalyst turnover and thermal stability. |

Advanced Applications in Organic Synthesis Enabled by 1 Bromo 4 4 Methoxybutyl Benzene

Role as a Key Intermediate in the Synthesis of Complex Aromatic Systems

The presence of a bromine atom on the aromatic ring of 1-Bromo-4-(4-methoxybutyl)benzene makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex aromatic systems. wikipedia.orgnumberanalytics.comnumberanalytics.com These reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com

Notably, this compound is a suitable candidate for the Suzuki-Miyaura coupling reaction . This reaction pairs the bromoarene with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. numberanalytics.comwikipedia.orglibretexts.org This method is widely used to synthesize biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals and advanced materials. numberanalytics.comwikipedia.org The methoxybutyl side chain can influence the solubility of the starting material and the final product, potentially simplifying reaction workup and purification.

Another critical application is the Heck reaction , where this compound can be coupled with an alkene to form a substituted alkene. numberanalytics.comwikipedia.orgyoutube.com This reaction is a powerful tool for creating complex molecular architectures from simpler precursors. numberanalytics.com The reaction typically exhibits high stereoselectivity, leading to the preferential formation of the trans isomer. youtube.comorganic-chemistry.org

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of paramount importance in the synthesis of aryl amines, which are prevalent in many biologically active compounds and organic electronic materials. wikipedia.orgnih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. libretexts.org

Precursor for the Synthesis of Structurally Diverse Organic Compounds

Beyond cross-coupling reactions, this compound serves as a valuable precursor for the generation of other reactive intermediates, thereby enabling the synthesis of a vast array of organic compounds.

The bromine atom can be readily converted into an organometallic reagent , such as an organolithium or Grignard reagent, through metal-halogen exchange. mt.comyoutube.comlibretexts.org These highly nucleophilic species can then react with a wide range of electrophiles to form new carbon-carbon bonds, providing access to a diverse set of substituted aromatic compounds. libretexts.org The methoxy (B1213986) group in the side chain is generally stable to these conditions, allowing for its retention in the final product.

The resulting organometallic intermediates derived from this compound can be used in the synthesis of various classes of compounds. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide produces benzoic acid derivatives, while reaction with nitriles can lead to the formation of ketones after hydrolysis. This versatility makes this compound a strategic starting material for accessing complex molecular targets.

Utility in the Construction of Functional Organic Materials

The unique combination of a reactive handle (the bromine atom) and a functional side chain (the methoxybutyl group) makes this compound a promising building block for the synthesis of functional organic materials with tailored properties.

In the field of liquid crystals , the rigid aromatic core and the flexible side chain are key structural features. nih.govresearchgate.netnih.gov By participating in cross-coupling reactions, this compound can be incorporated into larger, more complex structures that exhibit liquid crystalline phases. The methoxybutyl chain can influence the mesophase behavior and the transition temperatures of the resulting materials. researchgate.net

This compound is also a valuable monomer or precursor for the synthesis of functional polymers . For example, it can be used in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives through reactions like the Heck or Wittig couplings. nih.govrsc.orgwikipedia.org The methoxybutyl substituent can enhance the solubility and processability of the resulting polymers, which is crucial for their application in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govaps.org The incorporation of such functional groups can also be achieved through post-polymerization modification of halogen-containing polymers. nih.gov

The development of materials for organic light-emitting diodes (OLEDs) is another area where this compound could find significant application. jmaterenvironsci.comanr.frrsc.org The bromoarene moiety can be used to construct the core of host materials or emissive dopants through various coupling strategies. anr.fr The methoxybutyl group can be used to fine-tune the electronic properties, morphology, and solubility of these materials, ultimately impacting the efficiency and stability of the OLED device. researchgate.netmdpi.com

Green Chemistry Principles in the Synthesis and Transformation of 1 Bromo 4 4 Methoxybutyl Benzene

Minimization of Unnecessary Derivatization (e.g., Protecting Groups)

The direct synthesis of 1-Bromo-4-(4-methoxybutyl)benzene without the use of protecting groups is a prime example of this green chemistry principle in practice. Traditional approaches might involve protecting the methoxy (B1213986) group or employing a multi-step sequence that necessitates the protection of an intermediate functional group. However, contemporary cross-coupling reactions offer a more direct and atom-economical route.

One of the most effective strategies for the protecting-group-free synthesis of this compound involves the direct coupling of an aryl halide with an appropriate alkyl partner. This can be achieved through various palladium or nickel-catalyzed cross-coupling reactions. For instance, a Kumada-type coupling offers a direct pathway.

In a hypothetical, yet plausible, protecting-group-free synthesis, 4-bromoanisole (B123540) can be coupled with a 4-methoxybutyl Grignard reagent. The reaction proceeds without the need to protect the methoxy group on either reactant, as it is generally stable under the conditions required for this type of C-C bond formation.

A general reaction scheme is presented below:

Reaction Scheme: Protecting-Group-Free Kumada-Type Coupling

4-Bromoanisole + 4-Methoxybutylmagnesium bromide --(Ni or Pd catalyst)--> this compound + MgBr₂

This approach is advantageous as it forms the target molecule in a single synthetic operation from readily available starting materials, thereby minimizing the number of reaction steps and avoiding the generation of waste associated with protecting group chemistry.

Below is a data table outlining the key aspects of such a direct coupling strategy, emphasizing the minimization of derivatization.

| Reaction Step | Reactants | Reagents/Catalysts | Key Transformation | Green Chemistry Advantage |

| 1. C-C Bond Formation | 4-Bromoanisole, 4-Methoxybutylmagnesium bromide | Ni or Pd-based catalyst (e.g., NiCl₂(dppp)) | Formation of the aryl-alkyl C-C bond | Direct coupling avoids the need for protecting groups on the methoxy functionalities. This single-step synthesis increases atom economy and reduces waste. |

The success of this approach hinges on the careful selection of the catalyst and reaction conditions to ensure high selectivity and yield, preventing side reactions without resorting to the use of protecting groups. Research in catalysis continues to expand the scope and applicability of such direct coupling methods, further advancing the principles of green chemistry in the synthesis of complex molecules like this compound.

Future Research Perspectives and Emerging Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalytic systems is paramount for the synthetic utility of 1-Bromo-4-(4-methoxybutyl)benzene. Future research will likely focus on designing novel palladium catalysts for cross-coupling reactions, a cornerstone of modern organic synthesis. vu.ltresearchgate.net For instance, the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, could be optimized by employing new palladium-ligand complexes that exhibit high activity and selectivity for the C(sp²)–Br bond of the benzene (B151609) ring. researchgate.net Research into heterogeneous catalysts, such as palladium supported on materials like SBA-15, also presents a promising avenue for developing reusable and environmentally friendly catalytic systems. vu.lt

Furthermore, the exploration of catalysts for other types of cross-coupling reactions, such as the Heck and Sonogashira reactions, will broaden the synthetic applications of this compound. The goal is to achieve high yields and selectivity under mild reaction conditions, minimizing waste and energy consumption. The development of catalysts that can differentiate between the aryl bromide and other potentially reactive sites on the molecule will be a key challenge.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. princeton.edu These technologies can be employed to predict the outcomes of reactions involving this compound and to optimize reaction conditions. u-tokyo.ac.jpbeilstein-journals.org By training ML models on large datasets of chemical reactions, it is possible to predict reaction yields and identify the optimal catalyst, solvent, and temperature for a specific transformation. princeton.eduacs.org

For example, a machine learning model could be developed to predict the success of a Suzuki-Miyaura coupling reaction with this compound and various boronic acids. The model would analyze the structural features of both reactants and suggest the most suitable reaction conditions. This approach can significantly accelerate the discovery of new reactions and synthetic routes, reducing the need for extensive experimental screening. beilstein-journals.orgeurekalert.org As more data becomes available, the predictive power of these models will continue to improve, making them an indispensable tool for synthetic chemists.

Exploration of Photoredox Catalysis for Mild Transformations

Photoredox catalysis has emerged as a powerful tool for conducting chemical transformations under mild conditions, often using visible light as an energy source. purdue.edu This approach offers a greener alternative to traditional methods that often require harsh reagents and high temperatures. purdue.edu For aryl bromides like this compound, photoredox catalysis can enable a variety of transformations, including C-N and C-C bond formation. escholarship.org

Future research in this area will likely focus on developing new photoredox catalytic systems that are specifically tailored for reactions involving this compound. This includes the design of novel photocatalysts and the exploration of dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst, such as nickel. acs.orgnih.govchinesechemsoc.org Such systems can facilitate challenging transformations, like the cyanation of aryl halides, at room temperature. chinesechemsoc.org The ability to perform these reactions under mild conditions is particularly valuable for the synthesis of complex molecules that are sensitive to harsh reaction environments.

Investigations into Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound and its derivatives. These advantages include improved heat and mass transfer, enhanced safety, and the potential for automated, scalable production.

Future investigations will likely explore the translation of key reactions involving this compound, such as bromination and cross-coupling reactions, from batch to flow processes. This will require the development of robust and efficient flow reactors and the optimization of reaction parameters, such as flow rate, temperature, and catalyst loading. The ability to perform multi-step syntheses in a continuous flow system would be a significant advancement, enabling the on-demand production of complex molecules derived from this compound.

Computational Design of New Reactivity Modes for the Compound

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the reactivity of chemical compounds. In the context of this compound, computational methods can be used to design new reactivity modes and to explore novel reaction pathways.

For instance, density functional theory (DFT) calculations can be used to study the electronic structure of the molecule and to identify the most likely sites for electrophilic or nucleophilic attack. This information can then be used to design new reactions that exploit the unique reactivity of the compound. Computational studies can also be used to elucidate the mechanisms of known reactions, providing insights that can be used to optimize reaction conditions and to develop more efficient catalysts. The synergy between computational design and experimental validation will be crucial for unlocking the full synthetic potential of this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(4-methoxybutyl)benzene in academic research?

- Methodological Answer : The compound can be synthesized via two primary routes: